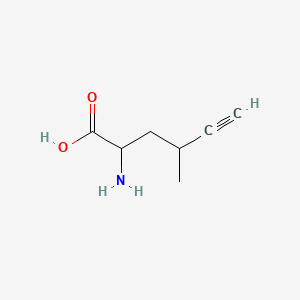

5-Hexynoic acid, 2-amino-4-methyl-

Description

Context within Unnatural Amino Acid (UAA) and Non-Canonical Amino Acid (NCAA) Chemistry

The central dogma of molecular biology outlines a set of 20-22 proteinogenic (or canonical) amino acids that are used by the cellular machinery to construct proteins. However, chemists and biologists have expanded this toolkit by synthesizing and incorporating Unnatural Amino Acids (UAAs), also known as Non-Canonical Amino Acids (NCAAs), into proteins. nih.gov These synthetic amino acids serve as powerful tools, allowing for the introduction of novel chemical functionalities, such as fluorescent probes, post-translational modification mimics, and unique reactive handles for bioconjugation. nih.gov

5-Hexynoic acid, 2-amino-4-methyl- is structurally classified as a UAA. It possesses the core α-amino acid structure (an amino group and a carboxylic acid group attached to the same carbon), but its side chain, featuring a 4-methyl and a terminal alkyne, is not found in the canonical set. The site-specific incorporation of such UAAs into a protein's primary sequence enables precise control over the location of chemical modifications. nih.gov

Significance of Terminal Alkyne Functionality in Bioconjugation and Bioorthogonal Methodologies

The true power of 5-Hexynoic acid, 2-amino-4-methyl- stems from its terminal alkyne group. This functional group is a cornerstone of "bioorthogonal chemistry," a term that describes reactions that can occur within a living system without interfering with native biochemical processes. aurigeneservices.com The terminal alkyne is exceptionally useful because it is virtually absent in most biological systems, thus preventing unwanted side reactions. chemistryviews.orgspringernature.com

The alkyne group serves as a "handle" for a variety of highly specific and efficient chemical reactions, collectively known as "click chemistry." iris-biotech.de These reactions allow researchers to "click" a molecule of interest—such as a fluorescent dye, a drug molecule, or a purification tag—onto a protein that has been engineered to contain the alkyne-bearing UAA. peptide.com The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. iris-biotech.deacs.org Other important bioorthogonal reactions involving alkynes include strain-promoted cycloadditions and various metal-catalyzed couplings. acs.orgnih.gov

Interactive Table 1: Key Bioorthogonal Reactions Involving Terminal Alkynes

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097) | Copper(I) salt (e.g., from CuSO₄ with a reducing agent) | High efficiency, reliability, and specificity. Forms a stable 1,4-disubstituted triazole. Widely used but potential copper toxicity can be a concern in living organisms. aurigeneservices.comacs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) (strained alkyne), Azide | None (metal-free) | Avoids catalyst-associated cytotoxicity, making it highly suitable for in vivo applications. Reaction is driven by the release of ring strain. acs.orgnih.gov |

| Glaser-Hay Coupling | Terminal Alkyne, Terminal Alkyne | Copper(I) salt, Nitrogenous ligand (e.g., TMEDA) | Forms a symmetric diyne linkage. Can be performed under mild, physiological conditions. nih.gov |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne, Halo-alkyne | Copper(I) salt, Nitrogenous ligand (e.g., TEA) | Forms an asymmetric, conjugated diyne linkage, offering chemoselectivity not present in Glaser-Hay coupling. nih.gov |

| Sonogashira Cross-Coupling | Terminal Alkyne, Aryl or Vinyl Halide | Palladium and Copper co-catalysis | Creates a carbon-carbon bond, useful for attaching aromatic probes or other complex moieties. nih.gov |

Overview of Academic Research Trajectories for Alkynyl Amino Acids

The development and application of alkynyl amino acids is a vibrant area of chemical biology research. The overarching goal is to create more sophisticated tools for studying and manipulating biological systems.

One major research trajectory focuses on expanding the genetic code to enable the autonomous, de novo production of alkyne-containing proteins within a cell. This has been advanced by the discovery of natural biosynthetic pathways for alkynyl amino acids, such as L-propargylglycine and β-ethynylserine, in bacteria. chemistryviews.orgspringernature.com By identifying the enzymes responsible and transferring them to host organisms like E. coli, scientists can create "cell factories" that directly incorporate these powerful handles into target proteins. chemistryviews.org

Another significant area of research is the synthesis of novel alkynyl amino acids with enhanced properties. This includes creating fluorescent UAAs that can report on their local environment within a protein, providing insights into protein folding and conformational changes. nih.govacs.org Furthermore, alkynyl amino acids are instrumental in the synthesis of "stapled peptides." In this technique, an amino acid containing an alkyne and another with an azide are incorporated into a peptide chain; a subsequent intramolecular click reaction creates a rigid, cross-linked structure that can enhance the peptide's stability and ability to enter cells.

Interactive Table 2: Examples of Alkynyl Amino Acids and Their Research Applications

| Alkynyl Amino Acid | Research Application | Relevant Finding |

| L-Propargylglycine (Pra) | Protein labeling, Biosynthesis studies, Bioorthogonal assays | Can be biosynthesized in engineered E. coli. Its small size allows it to be inserted into enzyme active sites to modulate activity. chemistryviews.org |

| p-Ethynylphenylalanine (pEtF) | Modifying protein function, Bioconjugation | Genetically incorporated into Green Fluorescent Protein (GFP) as a handle for Glaser-Hay coupling to alter its fluorescent properties. |

| β-Ethynylserine (βes) | Natural product biosynthesis | A naturally occurring terminal alkyne amino acid produced by the soil bacterium Streptomyces cattleya. Its biosynthetic pathway has been characterized. springernature.com |

| Alkynyl-fused Benzotriazole α-Amino Acids | Fluorescent probes | Synthesized to act as environmentally sensitive fluorescent probes that mimic tryptophan, allowing for the study of protein structure and function. nih.govacs.org |

| S-propynyl cysteine | Bio-orthogonal assays, Protein modification | Can be introduced at protein interfaces to form or break bonds under mild conditions and link modifications via click reactions. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23840-12-2 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-amino-4-methylhex-5-ynoic acid |

InChI |

InChI=1S/C7H11NO2/c1-3-5(2)4-6(8)7(9)10/h1,5-6H,4,8H2,2H3,(H,9,10) |

InChI Key |

HTRNZXAZQOBONO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(=O)O)N)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexynoic Acid, 2 Amino 4 Methyl and Analogues

Total Synthesis Strategies from Simpler Precursors

The total synthesis of 5-Hexynoic acid, 2-amino-4-methyl- and its analogues often commences from readily available and simpler precursor molecules. A common strategy involves the asymmetric synthesis from chiral starting materials to establish the desired stereochemistry at the α- and γ-carbons.

Analogues of 2-amino-4-methyl-5-hexynoic acid can also be synthesized from different precursors. For instance, the synthesis of 2-amino-4-methylpyridine (B118599) analogues has been explored, though for different applications. nih.gov These syntheses often involve building the carbon skeleton and then introducing the amino and other functional groups through various chemical transformations. nih.gov

Stereoselective Synthetic Routes

Achieving specific stereochemistry is crucial for the biological activity of amino acids and their derivatives. Stereoselective synthesis aims to produce a single, desired stereoisomer out of multiple possibilities.

For the synthesis of related amino acids, stereoselective methods are well-documented. For example, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from Garner's aldehyde, a common chiral building block. elsevierpure.com This highlights the use of established chiral precursors to control the stereochemistry of the final product. Similarly, a highly trans-diastereoselective synthesis of a cyclobutanol (B46151) amino acid derivative was accomplished using a ketoreductase (KRED) catalyzed reaction, demonstrating the power of biocatalysis in achieving high stereoselectivity. nih.gov

In the context of heterocyclic amino acids, stereoselective syntheses have been developed for various ring systems. For instance, the synthesis of tetrahydrofuran (B95107) amino acids has been achieved through methods like Diels-Alder reactions, yielding specific stereoisomers. csic.es These examples underscore the importance and availability of methods to control the three-dimensional structure of synthesized amino acid analogues.

Application of Protective Group Chemistry in Synthesis (e.g., Fmoc)

Protecting groups are essential tools in the synthesis of complex molecules like amino acids and peptides. They temporarily block reactive functional groups, allowing for selective reactions at other parts of the molecule. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function in peptide synthesis. chemimpex.com

The Fmoc group is crucial for solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. chemimpex.comsigmaaldrich.com The Fmoc group protects the α-amino group of the incoming amino acid during the coupling reaction and is then removed under mild basic conditions to allow the next amino acid to be added. sigmaaldrich.comrsc.org

For the synthesis of peptides containing 5-Hexynoic acid, 2-amino-4-methyl- or its analogues, the corresponding Fmoc-protected amino acid would be a necessary building block. For instance, N-Fmoc-(S)-2-(methyl-amino)-5-hexynoic acid is a commercially available derivative that can be used in SPPS. sigmaaldrich.com The use of Fmoc-protected amino acids ensures that the peptide chain is assembled in the correct sequence and avoids unwanted side reactions. merckmillipore.com The quality of the Fmoc-amino acid is critical, as impurities can lead to truncated or modified peptides. merckmillipore.com

Enzymatic or Chemoenzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods are increasingly being used for the synthesis of non-canonical amino acids due to their high selectivity and mild reaction conditions. nih.govrsc.org These approaches leverage the power of enzymes to catalyze specific chemical transformations, often with high stereoselectivity that is difficult to achieve through purely chemical means. nih.gov

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic reactions. nih.gov For example, a one-pot chemoenzymatic approach can be used to synthesize branched cyclic amino acids by combining enzymatic transamination with chemical hydrogenation. nih.gov This method utilizes a transaminase to introduce the amino group stereoselectively, followed by a chemical reduction step. nih.gov

While specific enzymatic or chemoenzymatic routes for 5-Hexynoic acid, 2-amino-4-methyl- are not extensively detailed in the provided search results, the general principles are applicable. For instance, enzymes have been engineered to produce various non-canonical amino acids. rsc.org A pathway for the biosynthesis of a terminal alkyne-containing amino acid has been discovered in the bacterium Streptomyces cattleya, which involves a unique series of enzymatic reactions including halogenation and C-C bond cleavage. nih.gov This discovery opens up the possibility of producing alkyne-functionalized amino acids, like 5-Hexynoic acid, 2-amino-4-methyl-, through biological or chemoenzymatic processes. nih.gov

Peptide Synthesis Integration for Oligopeptide and Protein Constructs

The incorporation of non-canonical amino acids such as 5-Hexynoic acid, 2-amino-4-methyl- into peptides and proteins allows for the introduction of novel functionalities. The terminal alkyne group is particularly useful as it can participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.decpcscientific.com This reaction is highly efficient and specific, enabling the selective modification of peptides and proteins. rsc.orgiris-biotech.de

To incorporate 5-Hexynoic acid, 2-amino-4-methyl- into a peptide, its Fmoc-protected version is used in solid-phase peptide synthesis (SPPS). rsc.orgnih.gov SPPS allows for the sequential addition of amino acids to build a desired peptide sequence on a solid support. sigmaaldrich.com Once the peptide containing the alkyne-functionalized amino acid is synthesized, the alkyne group can be used as a handle for further modifications. cpcscientific.comjenabioscience.com For example, it can be reacted with an azide-containing molecule (like a fluorescent dye, a drug molecule, or a PEG chain) to create a specifically labeled or functionalized peptide. cpcscientific.com This approach has been used to create stapled peptides, where the alkyne and an azide-containing amino acid within the same peptide react to form a cyclic structure, which can enhance the peptide's stability and biological activity. peptide.com

The ability to incorporate alkyne-functionalized amino acids opens up a wide range of possibilities for creating novel biomolecules with tailored properties for various applications in research and medicine. chimia.ch

Incorporation of 5 Hexynoic Acid, 2 Amino 4 Methyl into Protein and Peptide Architectures

Ribosomal Incorporation Mechanisms

There is currently no published evidence to suggest that 5-Hexynoic acid, 2-amino-4-methyl- can be incorporated into proteins via the ribosomal machinery. The potential for this to occur would depend on its ability to be recognized and utilized by the cell's translational apparatus.

Molecular Mimicry of Natural Amino Acids (e.g., Methionine Analogue)

For ribosomal incorporation to be feasible, 5-Hexynoic acid, 2-amino-4-methyl- would need to act as a mimic of one of the 20 canonical amino acids. Its structural similarity to methionine, particularly the aliphatic side chain, might suggest it could be a potential analogue. However, without experimental validation, this remains a hypothesis. Studies on other methionine analogues, such as 2-amino-5-methyl-5-hexenoic acid, have shown that they can compete with methionine and inhibit protein synthesis. nih.govmedchemexpress.com Whether 5-Hexynoic acid, 2-amino-4-methyl- exhibits similar properties is unknown.

Substrate Recognition and Kinetic Parameters by Aminoacyl-tRNA Synthetases (e.g., Methionyl-tRNA Synthetase, MetRS)

The gateway for any amino acid to enter ribosomal protein synthesis is its recognition and attachment to a transfer RNA (tRNA) by an aminoacyl-tRNA synthetase (aaRS). ebi.ac.uk For 5-Hexynoic acid, 2-amino-4-methyl- to be incorporated at methionine codons, it would need to be a substrate for Methionyl-tRNA Synthetase (MetRS). ebi.ac.uk This enzyme possesses a specific active site that recognizes the side chain of methionine. nih.gov No kinetic data, such as K_m or k_cat values, have been published to indicate whether MetRS can recognize and aminoacylate tRNA with 5-Hexynoic acid, 2-amino-4-methyl-.

Non-Ribosomal Peptide Synthesis (NRPS) Applications

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that can incorporate a wide variety of non-canonical amino acids into peptides, often with significant biological activity. wikipedia.orgnih.gov The modules of an NRPS are responsible for selecting, activating, and adding specific amino acids to a growing peptide chain. nih.govyoutube.com While NRPS systems are known for their flexibility, there are no published reports of an NRPS module that recognizes and incorporates 5-Hexynoic acid, 2-amino-4-methyl- into a non-ribosomal peptide.

Site-Specific Mutagenesis and Genetic Code Expansion Methodologies

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids into proteins in response to a reassigned codon, typically a stop codon like UAG (amber). nih.govaddgene.org This powerful technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids or tRNAs. acs.orgbiorxiv.org

To incorporate 5-Hexynoic acid, 2-amino-4-methyl- using this method, one would need to evolve a specific synthetase that can uniquely recognize it and charge it to an orthogonal tRNA. youtube.com This would enable its precise placement within a protein sequence by mutating the corresponding codon in the gene of interest. neb.comresearchgate.netneb.comnih.gov Currently, no such orthogonal pair has been developed or reported for 5-Hexynoic acid, 2-amino-4-methyl-.

Bioorthogonal Chemistry and Labeling Applications of 5 Hexynoic Acid, 2 Amino 4 Methyl

Fundamental Principles of Chemoselective Ligation for Alkyne-Tagged Biomolecules

Chemoselective ligation refers to the joining of two molecules in the presence of many other functional groups without side reactions. nih.govresearchgate.net For biomolecules tagged with an alkyne group, such as proteins that have incorporated 5-Hexynoic acid, 2-amino-4-methyl-, the most prominent chemoselective ligation is the azide-alkyne cycloaddition. researchgate.net

This reaction's bioorthogonality stems from the fact that both the alkyne and azide (B81097) functional groups are largely absent from and non-reactive with most biological molecules like proteins, nucleotides, and carbohydrates. nih.govbrandon-russell.com This inertness ensures that the ligation reaction is highly specific, allowing for the precise attachment of reporter molecules—such as fluorophores or biotin (B1667282)—to the tagged biomolecule in a complex environment like a cell lysate or even a living cell. nih.govspringernature.com The reaction is highly efficient, proceeds under mild, aqueous conditions, and results in the formation of a stable triazole ring, covalently linking the reporter probe to the biomolecule. researchgate.netnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Protein Tagging

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used form of "click chemistry". nih.govnih.gov This reaction dramatically accelerates the rate of the cycloaddition between a terminal alkyne, like the one on 5-Hexynoic acid, 2-amino-4-methyl-, and an azide. nih.govacs.org The copper(I) catalyst plays a crucial role by coordinating with both the alkyne and the azide, lowering the activation energy and ensuring the formation of the 1,4-disubstituted triazole isomer with high fidelity. acs.org

In the context of protein tagging, proteins are first metabolically labeled by introducing the alkyne-bearing amino acid into the cellular machinery. nih.gov Once incorporated into newly synthesized proteins, the alkyne tag can be detected by reacting it with an azide-bearing probe (e.g., a fluorescent dye or a biotin affinity tag). nih.govgbiosciences.com The reaction is typically carried out using a source of Cu(I), often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate, and a stabilizing ligand to protect the cell from copper toxicity. springernature.comacs.org CuAAC is exceptionally robust and has been used extensively for protein modification, purification, and visualization. springernature.comnih.gov

Table 1: Key Features of CuAAC for Protein Labeling

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Copper(I)-Catalyzed [3+2] Azide-Alkyne Cycloaddition. | nih.gov |

| Reactants | Terminal Alkyne (on protein) and Azide (on probe). | nih.gov |

| Catalyst | Copper(I), often with a stabilizing ligand (e.g., THPTA). | acs.org |

| Product | Stable 1,4-disubstituted 1,2,3-triazole linkage. | acs.org |

| Key Advantage | High reaction rate and regioselectivity. | acs.org |

| Limitation | Potential for cellular toxicity due to the copper catalyst. | nih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes

To circumvent the potential cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), a molecule where the alkyne is forced into an eight-membered ring, creating significant ring strain. This stored energy is released during the cycloaddition with an azide, driving the reaction forward efficiently without the need for a metal catalyst. magtech.com.cn

In this approach, a biomolecule labeled with an azide is reacted with a probe functionalized with a cyclooctyne. nih.gov While the roles can be reversed, it is common to incorporate an azide-bearing non-canonical amino acid (like azidohomoalanine) and detect it with a cyclooctyne probe. nih.gov However, SPAAC is fully compatible with alkyne-tagged proteins reacting with an azide-functionalized cyclooctyne derivative. The reaction is highly bioorthogonal and has proven invaluable for labeling biomolecules in living cells and even whole organisms where the introduction of a toxic catalyst is not feasible. nih.gov Various cyclooctyne derivatives have been synthesized to improve reaction kinetics and solubility. magtech.com.cn

Table 2: Comparison of Common Cyclooctynes in SPAAC

| Cyclooctyne | Key Characteristic | Source |

|---|---|---|

| DIBO | Possesses an alcohol function for attaching tags. | nih.govnih.gov |

| DIFBO | Difluorinated to enhance reactivity through LUMO lowering. | magtech.com.cn |

| BCN | Symmetrical structure simplifies analysis and is readily accessible synthetically. | nih.gov |

Live-Cell and In Vivo Protein Labeling Methodologies (e.g., Bioorthogonal Non-Canonical Amino Acid Tagging, BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a cornerstone technique for labeling and analyzing newly synthesized proteins. gbiosciences.combiorxiv.org The method relies on the cell's own translational machinery to incorporate a non-canonical amino acid (ncAA), such as 5-Hexynoic acid, 2-amino-4-methyl- or its counterparts like homopropargylglycine (HPG) and azidohomoalanine (AHA), in place of a natural amino acid, typically methionine. nih.govnih.govfrontiersin.org

Once these ncAAs are incorporated into the proteome, they introduce a bioorthogonal handle (an alkyne or azide) into the newly made proteins. gbiosciences.com These tagged proteins can then be selectively visualized via fluorescence microscopy (a technique known as FUNCAT) or isolated for further analysis, such as mass spectrometry, by ligating them to a reporter probe via click chemistry (CuAAC or SPAAC). nih.govnih.govnih.gov A key advantage of BONCAT is its ability to provide a snapshot of translational activity within a specific timeframe, making it ideal for studying dynamic cellular processes in live cells and organisms without significantly altering cellular physiology. brandon-russell.comfrontiersin.orgresearchgate.net

Applications in Proteomics and Functional Analysis

The ability to specifically tag and isolate proteins synthesized within a defined window has profound implications for proteomics and the functional analysis of cellular processes.

A primary application of incorporating alkyne-tagged amino acids is the visualization of de novo protein synthesis. nih.gov After metabolic labeling with a compound like 5-Hexynoic acid, 2-amino-4-methyl-, cells can be treated with a fluorescent azide probe. The subsequent click reaction covalently attaches the fluorophore exclusively to the newly synthesized proteins. nih.gov This allows for high-resolution imaging of where and when protein synthesis occurs within a cell. nih.gov For instance, researchers have observed the spatial enrichment of new proteins in specific subcellular compartments like the nucleoli, which are sites of rapid proteomic exchange. nih.gov

Furthermore, the alkyne tag itself has a unique vibrational signature in a region of the Raman spectrum that is silent for biological molecules. nih.gov This property enables a technique called alkyne-tag Raman imaging (ATRI), a sensitive and specific method for visualizing the distribution of alkyne-tagged biomolecules in live cells without the need for a bulky fluorescent label. nih.govelsevierpure.com

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that governs cellular homeostasis and responses to stimuli. nih.govyoutube.com Techniques like BONCAT provide a powerful means to measure the rates of these processes on a proteome-wide scale. nih.gov

By introducing an alkyne-tagged amino acid in a "pulse" experiment, researchers can label a cohort of proteins synthesized during that period. nih.gov The fate of this labeled protein pool can then be tracked over time (the "chase"). By isolating the tagged proteins at different time points and quantifying them using mass spectrometry, it is possible to calculate the degradation rate, or half-life, for thousands of individual proteins simultaneously. nih.gov This approach has revealed that different proteins have vastly different turnover rates, from minutes to years, and that these rates are dynamically regulated in response to cellular conditions, providing deep insights into the regulation of cellular growth, differentiation, and stress responses. nih.govyoutube.com

Probing Protein-Protein Interactions and Post-Translational Modifications

There are no available research articles that demonstrate the use of 5-Hexynoic acid, 2-amino-4-methyl- to investigate protein-protein interactions or to identify and characterize post-translational modifications (PTMs). In principle, this amino acid could be metabolically or synthetically incorporated into a protein of interest. The terminal alkyne would then serve as a chemical handle for the attachment of reporter tags, such as fluorophores or biotin, enabling the detection of interaction partners or the specific labeling of PTMs. However, the execution of such experiments with this specific compound has not been documented.

Development of Activity-Based Protein Profiling (ABPP) Reagents

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag.

Conformational and Structural Engineering Studies of 5 Hexynoic Acid, 2 Amino 4 Methyl Containing Constructs

Design and Synthesis of Conformationally Restricted Peptidomimetics (e.g., Beta-Turn Mimics)

The introduction of conformational constraints into peptides is a key strategy for improving their biological activity and metabolic stability. acs.org Unnatural amino acids, including those with alkynyl side chains like 5-Hexynoic acid, 2-amino-4-methyl-, are pivotal in the design of peptidomimetics that mimic secondary structures such as β-turns. google.comnih.gov β-turns are crucial elements in protein folding and molecular recognition, and stabilizing this motif can lock a peptide into its bioactive conformation. nih.gov

The synthesis of these modified peptides often involves a combination of solid-phase peptide synthesis and specialized chemical strategies. nih.gov The alkynyl amino acid can be incorporated into a growing peptide chain, and its rigid side chain helps to pre-organize the peptide backbone to adopt a turn-like structure. ru.nl Further conformational restriction can be achieved through cyclization reactions. Methodologies like ring-closing alkyne metathesis (RCAM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," utilize the terminal alkyne of the amino acid. google.compeptide.com These reactions can create a covalent bridge, for instance, between the alkynyl side chain and another residue (like an azide-containing amino acid) within the peptide, effectively "stapling" the peptide into a stable, turn-mimicking conformation. peptide.com

The design process for these mimics is often guided by computational modeling to ensure that the resulting geometry accurately replicates the hydrogen bonding and spatial arrangement of a natural β-turn. nih.gov The choice of the alkynyl amino acid and the cyclization strategy depends on the desired ring size and conformational outcome. google.com

Influence of Alkyne Moiety on Peptide and Protein Conformation

The alkyne moiety of 5-Hexynoic acid, 2-amino-4-methyl- exerts a significant influence on the local and global conformation of a peptide. The triple bond creates a rigid, linear rod-like extension from the Cα carbon, which introduces predictable steric constraints and limits the rotational freedom of the peptide backbone in its vicinity.

This rigidity is a direct consequence of the sp-hybridization of the carbon atoms in the alkyne group. Unlike the flexible alkyl chains of canonical amino acids like leucine (B10760876) or isoleucine, the alkynyl chain restricts the possible values of the side-chain dihedral angles (χ angles). This restriction, in turn, influences the allowable backbone dihedral angles (φ and ψ), forcing the peptide chain to adopt a more defined conformation. nih.gov The peptide bond itself is planar and rigid due to resonance, and introducing another point of rigidity via the alkyne side chain further reduces the conformational entropy of the peptide, which can be favorable for binding to a target. youtube.com

Furthermore, the terminal alkyne can act as a versatile chemical handle for bio-orthogonal reactions, such as click chemistry, which allows for the covalent linkage of the peptide to other molecules or for intramolecular cyclization. chemistryviews.orgnih.gov When used for cyclization, the resulting structure, often a triazole ring in the case of CuAAC, becomes an integral part of the conformational constraint, locking the peptide into a specific shape, such as an α-helix or a β-turn mimic. peptide.com The stereochemistry of the alkynyl amino acid (L- or D-configuration) also plays a critical role, with different configurations leading to distinct helical stabilities or turn types. peptide.com

Spectroscopic Characterization Techniques for Modified Biomolecules (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The structural elucidation of peptides containing 5-Hexynoic acid, 2-amino-4-methyl- relies heavily on a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the three-dimensional structure of these modified peptides in solution. nih.gov A suite of 2D NMR experiments is typically employed to achieve this.

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues, including the unique signals from the 2-amino-4-methyl-5-hexynoic acid side chain. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically <5 Å), providing crucial distance restraints that define the peptide's fold. The NOEs between the alkyne moiety's protons and other protons in the peptide are essential for positioning the side chain accurately. chemrxiv.org

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon resonances, including the distinct sp-hybridized carbons of the alkyne.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment provides information on the amide backbone, with the chemical shifts of the amide protons being highly sensitive to their local environment, such as their involvement in hydrogen bonds, which is a hallmark of stable secondary structures like β-turns. nih.gov

The complexity of NMR spectra can be a challenge, especially for larger proteins, but the incorporation of unnatural amino acids can sometimes help by introducing unique signals that are easier to track. nih.govcopernicus.org

Mass Spectrometry (MS) is indispensable for confirming the successful synthesis and modification of the peptide.

LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry): This technique is routinely used to verify the molecular weight of the synthesized peptide, confirming the incorporation of the 5-Hexynoic acid, 2-amino-4-methyl- residue. nih.gov

MS/MS (Tandem Mass Spectrometry): This method involves fragmentation of the parent ion, which helps to sequence the peptide and confirm the exact location of the unnatural amino acid within the primary structure.

The combination of these techniques provides a comprehensive picture of the modified peptide, from its primary sequence and mass to its detailed three-dimensional conformation in solution.

Interactive Data Table: Representative NMR and MS Data for Characterization

This table illustrates the type of data obtained from spectroscopic analysis of a hypothetical peptide containing 5-Hexynoic acid, 2-amino-4-methyl- (Amh).

| Analysis Technique | Parameter | Expected Observation for Amh-Containing Peptide | Significance |

| Mass Spectrometry | Molecular Weight (M+H)⁺ | Calculated Mass + 1.0078 | Confirms successful incorporation of the Amh residue. |

| MS/MS Fragmentation | b- and y-ion series showing a mass shift corresponding to Amh. | Pinpoints the exact location of the Amh residue in the peptide sequence. | |

| NMR Spectroscopy | ¹H Chemical Shift (δ) | Unique signals for the alkyne C≡C-H (∼2.0-3.0 ppm) and CH ₃ (∼1.1 ppm). | Identifies the presence and local environment of the Amh side chain. |

| ¹³C Chemical Shift (δ) | Resonances for sp-hybridized carbons (C ≡C-H) in the range of 70-90 ppm. | Confirms the alkyne functional group. | |

| NOESY Cross-peaks | Proximity-based signals between Amh side-chain protons and backbone protons. | Provides distance restraints to define the 3D structure and orientation of the side chain. | |

| Amide H/D Exchange | Slow exchange rate for specific amide protons. | Indicates involvement in stable hydrogen bonds, characteristic of a defined secondary structure (e.g., β-turn). chemrxiv.org |

Emerging Research Frontiers and Academic Prospects

Development of Novel Bioconjugation Strategies

The terminal alkyne group in 5-Hexynoic acid, 2-amino-4-methyl- is a key feature for its use in bioconjugation. This functional group allows for highly specific and efficient chemical reactions, known as "click chemistry," to attach other molecules to proteins, peptides, or other biomolecules. thermofisher.comnih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-containing amino acid and an azide-modified molecule. thermofisher.commedchemexpress.com This method is highly valued for its reliability, high yield, and biocompatibility, as it can be performed in aqueous environments without interfering with most biological functional groups. nih.govbroadpharm.com

Beyond the well-established CuAAC, the alkyne moiety of amino acids like 5-Hexynoic acid, 2-amino-4-methyl- enables participation in other advanced bioconjugation reactions. These include the Glaser-Hay coupling and the Cadiot–Chodkiewicz reaction, which create conjugated diyne linkages and further expand the toolkit for constructing complex bioconjugates. jenabioscience.comlumiprobe.com These strategies allow for the precise, site-specific modification of proteins, which is crucial for creating well-defined and functional bioconjugates for therapeutic and research applications. A close analog, L-Homopropargylglycine (HPG), is widely used as a methionine surrogate for labeling newly synthesized proteins in cells, demonstrating the practical utility of this class of amino acids in bioconjugation. nih.gov

Table 1: Comparison of Alkyne-Based Bioconjugation Reactions

| Reaction | Reactants | Catalyst | Linkage Formed | Key Advantages |

| CuAAC | Terminal Alkyne, Azide (B81097) | Copper(I) | 1,2,3-Triazole | High efficiency, biocompatible, forms stable linkage. thermofisher.commedchemexpress.com |

| Glaser-Hay Coupling | Two Terminal Alkynes | Copper(I) salt, Nitrogenous ligand | Conjugated Diyne | Creates extended conjugated systems, useful for altering electronic properties. lumiprobe.com |

| Cadiot–Chodkiewicz | Terminal Alkyne, Halo-alkyne | Copper(I) salt, Nitrogenous ligand | Conjugated Diyne | Allows for the coupling of two different alkyne-containing molecules. jenabioscience.com |

Integration into Synthetic Biological Systems and Engineered Pathways

The ability to incorporate unnatural amino acids (UAAs) like 5-Hexynoic acid, 2-amino-4-methyl- into proteins is a cornerstone of synthetic biology, enabling the expansion of the genetic code and the creation of proteins with novel functions. nih.govacs.org By engineering the translational machinery of a cell, researchers can direct the incorporation of this alkyne-containing amino acid at specific sites within a protein's sequence. acs.orgnih.gov This is often achieved by reassigning a rare codon, such as the amber stop codon (UAG), to encode the UAA. acs.org

A significant breakthrough in this field is the discovery of a natural biosynthetic pathway in the bacterium Streptomyces cattleya that produces a terminal alkyne-containing amino acid. broadpharm.com This discovery paves the way for the de novo cellular production of such amino acids, potentially simplifying their integration into engineered metabolic pathways. broadpharm.com

The primary application of integrating amino acids like L-Homopropargylglycine (HPG) into biological systems is for monitoring protein synthesis. amerigoscientific.comkilobaser.com When introduced to cells, HPG is incorporated into newly synthesized proteins in place of methionine. amerigoscientific.com The alkyne handle can then be "clicked" with a fluorescent or biotinylated azide, allowing for the visualization and isolation of these nascent proteins. amerigoscientific.comkilobaser.com This provides a powerful, non-radioactive method to study protein dynamics in living cells. amerigoscientific.com

Exploration in Advanced Materials Science and Polymer Chemistry

In the realm of materials science, the alkyne functionality of 5-Hexynoic acid, 2-amino-4-methyl- serves as a versatile building block for the creation of novel polymers and functional materials. nih.govjenabioscience.com Through click chemistry, this amino acid can be used to synthesize and modify polymers with high precision and efficiency. thermofisher.combroadpharm.com

One notable application is the development of functionalized hydrogels. For instance, researchers have synthesized acrylate-terminated poly(β-amino esters) containing alkyne groups. These polymers can be cross-linked to form hydrogels, and the alkyne groups can be functionalized with bioactive molecules via CuAAC. nih.gov This approach allows for the creation of "smart" biomaterials with tailored properties for applications in tissue engineering and regenerative medicine. nih.gov

Furthermore, the ability to incorporate alkyne-containing amino acids into peptides allows for the synthesis of "stapled" peptides. These are peptides that are cyclized through a chemical linkage, which can enhance their stability and biological activity. jenabioscience.com The alkyne group can also be used to modify surfaces. For example, proteins on the surface of live mammalian cells have been labeled using a genetically encoded alkyne amino acid and a palladium-mediated cross-coupling reaction. lumiprobe.com This demonstrates the potential for creating biocompatible surfaces with specific functionalities.

Table 2: Applications of Alkyne-Containing Amino Acids in Materials Science

| Application | Description | Key Advantage |

| Functionalized Hydrogels | Alkyne groups within a polymer backbone are used to attach bioactive molecules. | Creation of biomaterials with specific biological functions for tissue engineering. nih.gov |

| Stapled Peptides | Intramolecular cyclization of peptides containing an alkyne and an azide group. | Increased stability and enhanced biological activity of the peptide. jenabioscience.com |

| Surface Modification | Attachment of molecules to surfaces functionalized with alkyne-containing amino acids. | Creation of biocompatible surfaces with controlled properties for cell culture or biosensors. lumiprobe.com |

Potential in Advanced Diagnostic Probe Development

The unique reactivity of 5-Hexynoic acid, 2-amino-4-methyl- makes it a valuable component in the development of advanced diagnostic probes. The ability to attach reporter molecules, such as fluorescent dyes or positron-emitting isotopes, to this amino acid via click chemistry is a key advantage. jenabioscience.comlumiprobe.com

A primary application is in the field of in vivo imaging and diagnostics. By incorporating an alkyne-bearing amino acid into a biomolecule that targets a specific disease marker, a diagnostic probe can be created. For example, L-Homopropargylglycine (HPG) is used to label nascent proteins, which can then be visualized using fluorescence microscopy after a click reaction with a fluorescent azide. nih.govjenabioscience.comlumiprobe.com This provides a non-radioactive method to track protein synthesis and cellular activity, which can be indicative of disease states. jenabioscience.comlumiprobe.com

This strategy can be extended to other imaging modalities, such as Positron Emission Tomography (PET). By attaching a PET isotope to the alkyne-containing amino acid, it is possible to create probes for in vivo imaging of metabolic processes or disease targets with high sensitivity. The modularity of click chemistry allows for the rapid synthesis of a variety of probes with different targeting moieties and reporter groups, accelerating the development of new diagnostic tools.

Q & A

Basic: What are the established synthetic routes for 2-amino-4-methyl-5-hexynoic acid, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis of 2-amino-4-methyl-5-hexynoic acid can be adapted from protocols for alkynoic acids. A two-step approach is common:

Alkyne Formation : Introduce the triple bond via Sonogashira coupling (terminal alkyne with a halogenated precursor) using Pd/Cu catalysts in amine solvents .

Amino Group Incorporation : Protect the amino group (e.g., using Boc or Fmoc) during synthesis to prevent side reactions. Deprotection is performed under acidic (TFA) or basic conditions .

Optimization :

- Use inert atmospheres (N₂/Ar) to stabilize the alkyne moiety.

- Catalytic additives like catechol (30 mol%) enhance cyclization efficiency, reducing reaction time from 10 h to 30 min .

- Monitor pH and temperature (e.g., 90°C for cyclization) to prevent degradation .

Basic: Which spectroscopic techniques are most effective for characterizing 2-amino-4-methyl-5-hexynoic acid?

Methodological Answer:

- NMR :

- IR : Confirm the carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and alkyne (C≡C stretch: ~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 156.10 (C₇H₁₁NO₂) .

Advanced: How do the amino and methyl substituents influence interactions with fatty acid synthase compared to 5-hexynoic acid?

Methodological Answer:

The amino group enhances hydrogen bonding with fatty acid synthase’s active site (e.g., Lys-678 and Asp-741), while the methyl group increases hydrophobic interactions.

- Experimental Validation :

- Use fluorescence quenching assays to compare binding constants (Kd) of 2-amino-4-methyl-5-hexynoic acid vs. 5-hexynoic acid .

- Molecular docking (e.g., AutoDock Vina) predicts a 30% stronger binding affinity due to substituent effects .

- Functional Impact : The methyl group may reduce acylation efficiency by steric hindrance, requiring dosage adjustments in cellular studies .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from:

- Degradation Products : Monitor stability via HPLC at varying pH (4–9) and temperatures (4–37°C). Use LC-MS to identify decomposition byproducts (e.g., lactones) .

- Synthesis Variability : Standardize protecting groups (Boc vs. Fmoc) and characterize intermediates rigorously.

- Cell Model Differences : Use isogenic cell lines and control for protein acylation levels (e.g., palmitoylation assays) .

Advanced: How can computational modeling predict reactivity in Sonogashira coupling reactions?

Methodological Answer:

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to identify energy barriers for alkyne-aryl bond formation.

- Solvent Effects : Polarizable continuum models (PCM) show DMF or THF improves catalytic turnover by stabilizing Pd intermediates .

- Validation : Compare predicted reaction rates (k) with experimental kinetics using stopped-flow spectroscopy .

Basic: What are the key considerations for handling and storing 2-amino-4-methyl-5-hexynoic acid?

Methodological Answer:

- Storage : Store at –20°C under argon to prevent oxidation. Use amber vials to avoid photodegradation .

- Safety : Wear nitrile gloves and eye protection; the compound is a respiratory irritant (H335) and causes skin corrosion at high concentrations .

Advanced: How does subcellular localization affect its role in metabolic pathways?

Methodological Answer:

- Localization Studies : Use fluorescence tagging (e.g., BODIPY-conjugated analogs) to track cytosolic vs. mitochondrial distribution .

- Metabolic Flux Analysis : ¹³C-labeled compound reveals preferential incorporation into β-oxidation pathways in mitochondria, altering acetyl-CoA pools .

Basic: What in vitro assays are suitable for assessing its anticancer properties?

Methodological Answer:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Apoptosis : Annexin V/PI staining and caspase-3 activation assays .

- Dosage Range : Start at 10 μM (low toxicity) and escalate to 100 μM (observe LC₅₀ thresholds) .

Advanced: What mechanistic insights explain its role in protein acylation?

Methodological Answer:

- Click Chemistry : Use alkyne-azide cycloaddition to label acylated proteins (e.g., HIV-1 matrix protein) for pull-down assays .

- Site-Directed Mutagenesis : Modify palmitoylation sites (Cys residues) in target proteins to confirm acylation dependence .

Advanced: How do steric effects from the methyl group impact catalytic passivation in surface grafting?

Methodological Answer:

- Electrochemical Grafting : Compare grafting potentials on silicon substrates. The methyl group causes a cathodic shift (–0.3 V vs. SCE), reducing grafting efficiency by 40% due to steric hindrance .

- XPS Analysis : Confirm reduced surface coverage (C=O peak at 288 eV) compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.